molecular formula C12H14Cl2N2O3 B2781348 Tert-butyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate CAS No. 1389045-70-8

Tert-butyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate

Cat. No.: B2781348
CAS No.: 1389045-70-8
M. Wt: 305.16
InChI Key: OBLWEGQRFJZXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate is a useful research compound. Its molecular formula is C12H14Cl2N2O3 and its molecular weight is 305.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymerization Catalysts

  • Acetylation of Alcohols : A study investigated the acetylation of tert-butanol with acetic anhydride, catalyzed by 4-(dimethylamino)pyridine (DMAP), providing insights into the reaction mechanisms that could potentially involve similar compounds for synthesizing esters, including those related to Tert-butyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate. This process is crucial for synthesizing various chemical products and intermediates used in materials science and pharmaceuticals (Shangjie Xu et al., 2005).

Chemical Analysis and Determination Techniques

  • Determination of Tert-Butyloxycarbonyl Group : The quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides was explored, showcasing a method relevant for the analysis of protected intermediates in peptide synthesis. This technique is vital for understanding and characterizing the structure of synthetic peptides, which could include derivatives of this compound (S. Ehrlich-Rogozinski, 1974).

Drug Metabolism and Pharmacokinetics

  • Metabolic Pathways of Related Compounds : Research on the metabolism of compounds containing tert-butyl groups, like this compound, provides insights into their biotransformation. Such studies are crucial for drug development, understanding the metabolic pathways, and designing compounds with optimal pharmacokinetic properties (C. Prakash et al., 2008).

Molecular Interactions and Structural Analysis

  • Intermolecular Interactions : The study of 3,5-Di-tert-butyl-4-hydroxybenzyl acetate's molecular and crystal structure provided insights into hydrogen bonds and CH-π interactions, which are critical for designing materials and drugs with desired physical and chemical properties. Understanding such interactions can guide the synthesis and application of related compounds, including this compound (S. Bukharov et al., 2001).

Properties

IUPAC Name

tert-butyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3/c1-12(2,3)19-9(17)6-16-11(18)7-4-8(13)10(14)15-5-7/h4-5H,6H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLWEGQRFJZXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)C1=CC(=C(N=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.